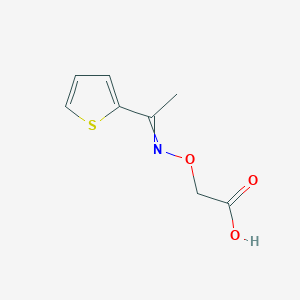

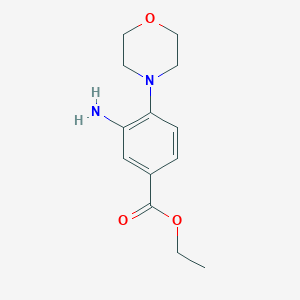

![molecular formula C15H9N3S B1305250 菲并[9,10-e][1,2,4]三嗪-3-硫醇 CAS No. 59851-26-2](/img/structure/B1305250.png)

菲并[9,10-e][1,2,4]三嗪-3-硫醇

描述

Phenanthro[9,10-e][1,2,4]triazine-3-thiol (PTT) is a newly developed and highly versatile sulfur-containing heterocyclic compound that has potential applications in a variety of scientific fields. PTT is an important member of the phenanthrene family, which is composed of six fused rings and is highly stable due to its aromaticity. PTT is a versatile compound due to its ability to form strong bonds with other molecules, its low toxicity, and its ability to be easily modified. This makes PTT an ideal candidate for use in a variety of scientific applications.

科学研究应用

合成和结构分析

- 菲并[9,10-e][1,2,4]三嗪-3-硫醇及其衍生物已在各种研究中被合成和结构分析。例如,Ibrahim、Zaher 和 Abdel-Hady (1977) 合成了菲并-[9,10-e]-1,2,4-三唑并[4,5-b]-三嗪衍生物并确定了它们的结构,包括 3-巯基衍生物 (Ibrahim、Y. A.、Zaher、H. A. 和 Abdel-Hady、S.,1977 年)。

细胞毒活性和 DNA 插层

- Khoshneviszadeh 等人(2021 年)设计了新型菲并三嗪-3-硫醇衍生物作为潜在的 DNA 插层剂和 Bcl-2 抑制剂。这些化合物对各种癌细胞表现出细胞毒活性,并表明在 DNA 插层和 Bcl-2 抑制中具有潜力 (Khoshneviszadeh、M. 等,2021 年)。

与烷基化和还原剂的反应

- Sallam、Ibrahim 和 Abdel-Hady (1976) 探讨了菲并[9,10-e]-1,2,4-三嗪衍生物与各种试剂的反应性,证明了该化合物的多功能化学性质 (Sallam、M.、Ibrahim、Y. A. 和 Abdel-Hady、S.,1976 年)。

分子建模和核磁共振分析

- Azeredo、Sales 和 Figueroa-Villar (2016) 对菲并[9,10-e][1,2,4]三嗪-3-胺进行了分子建模和核磁共振分析,突出了其在癌症治疗中 DNA 插层的潜力 (Azeredo、S.、Sales、E. M. 和 Figueroa-Villar、J. D.,2016 年)。

气相热解

- Al-Awadi 等人(2007 年)研究了菲并[9,10-e][1,2,4]三嗪衍生物的气相热解,发现了通往不同杂环环系的新途径 (Al-Awadi、H. 等,2007 年)。

作用机制

Target of Action:

Phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives were designed as potential DNA intercalators and Bcl-2 inhibitors . Their primary targets include:

Action Environment:

Environmental factors (pH, temperature, etc.) can impact compound stability, efficacy, and bioavailability. For instance:

未来方向

生化分析

Biochemical Properties

Phenanthro[9,10-e][1,2,4]triazine-3-thiol plays a crucial role in biochemical reactions, particularly in its interaction with DNA and proteins. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA . This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, Phenanthro[9,10-e][1,2,4]triazine-3-thiol has been shown to inhibit the Bcl-2 protein, a key regulator of apoptosis . By inhibiting Bcl-2, this compound can promote cell death in cancer cells, further highlighting its potential as a therapeutic agent.

Cellular Effects

Phenanthro[9,10-e][1,2,4]triazine-3-thiol has been observed to exert significant effects on various types of cells. In cancer cells, such as MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells, it induces cytotoxicity by disrupting DNA function and promoting apoptosis . This compound influences cell signaling pathways, particularly those involved in cell survival and death. It also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Furthermore, Phenanthro[9,10-e][1,2,4]triazine-3-thiol impacts cellular metabolism by interfering with the normal metabolic processes, leading to reduced cell viability and proliferation.

Molecular Mechanism

The molecular mechanism of action of Phenanthro[9,10-e][1,2,4]triazine-3-thiol involves its ability to intercalate into DNA and inhibit the Bcl-2 protein . By binding to DNA, it disrupts the normal function of the genetic material, preventing replication and transcription. This leads to the activation of cell death pathways and the induction of apoptosis. Additionally, the inhibition of Bcl-2 by Phenanthro[9,10-e][1,2,4]triazine-3-thiol promotes the release of pro-apoptotic factors, further enhancing its cytotoxic effects . The compound’s ability to bind to DNA and proteins is facilitated by its unique structure, which allows it to form stable complexes with these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenanthro[9,10-e][1,2,4]triazine-3-thiol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that Phenanthro[9,10-e][1,2,4]triazine-3-thiol can have sustained effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s stability and long-term activity make it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Phenanthro[9,10-e][1,2,4]triazine-3-thiol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Studies have identified a threshold dose at which the compound’s therapeutic effects are maximized while minimizing its toxic effects. This information is crucial for determining the optimal dosage for potential clinical applications.

Metabolic Pathways

Phenanthro[9,10-e][1,2,4]triazine-3-thiol is involved in several metabolic pathways, primarily those related to DNA and protein interactions . The compound interacts with enzymes involved in DNA replication and repair, inhibiting their activity and leading to the accumulation of DNA damage . Additionally, it affects the metabolic flux of cancer cells by disrupting their normal metabolic processes, leading to reduced energy production and cell viability . These interactions highlight the compound’s potential as a metabolic disruptor in cancer therapy.

Transport and Distribution

Within cells and tissues, Phenanthro[9,10-e][1,2,4]triazine-3-thiol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound accumulates in the nucleus, where it exerts its effects on DNA and proteins . The distribution of Phenanthro[9,10-e][1,2,4]triazine-3-thiol within tissues is influenced by its chemical properties, including its solubility and stability . These factors determine the compound’s bioavailability and effectiveness in therapeutic applications.

Subcellular Localization

Phenanthro[9,10-e][1,2,4]triazine-3-thiol primarily localizes to the nucleus of cells, where it interacts with DNA and proteins . The compound’s structure allows it to penetrate the nuclear membrane and form stable complexes with nuclear biomolecules . This subcellular localization is crucial for its activity, as it enables the compound to directly interfere with genetic and protein functions. Additionally, Phenanthro[9,10-e][1,2,4]triazine-3-thiol may undergo post-translational modifications that enhance its targeting to specific nuclear compartments . These modifications play a role in the compound’s ability to exert its effects on cellular function and viability.

属性

IUPAC Name |

2H-phenanthro[9,10-e][1,2,4]triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3S/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIWLPICMPQBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=S)N=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975257 | |

| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59851-26-2 | |

| Record name | Phenanthro(9,10-e)-1,2,4-triazine-3(2H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059851262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

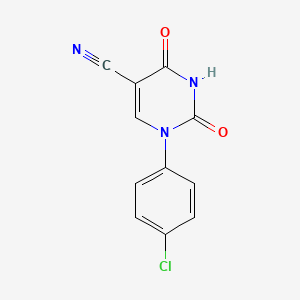

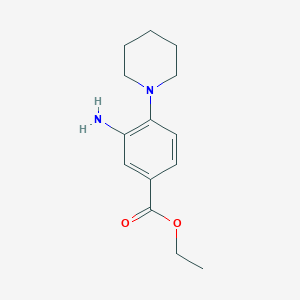

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

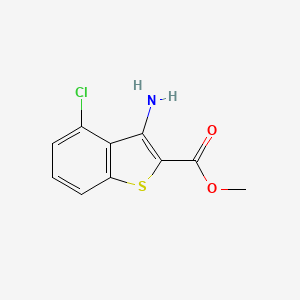

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

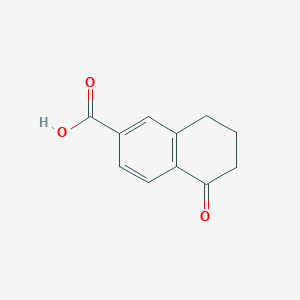

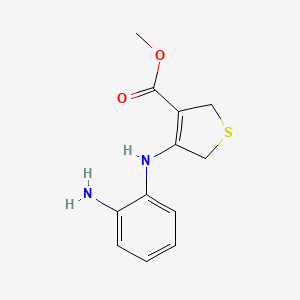

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)